2-Aminothiazol-4-ol hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H5ClN2OS |
|---|---|
Molecular Weight |
152.60 g/mol |
IUPAC Name |
2-amino-1,3-thiazol-4-ol;hydrochloride |
InChI |
InChI=1S/C3H4N2OS.ClH/c4-3-5-2(6)1-7-3;/h1,6H,(H2,4,5);1H |
InChI Key |
SWUAJGDXGJJGNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)O.Cl |
Origin of Product |
United States |
The Significance of the Aminothiazole Scaffold in Chemical and Medicinal Research
The 2-aminothiazole (B372263) core is a privileged structure in the realm of medicinal chemistry. nih.gov This five-membered heterocyclic ring containing sulfur and nitrogen atoms serves as a versatile scaffold for the synthesis of a vast array of compounds with diverse biological activities. ijarsct.co.inscholarsresearchlibrary.com Its unique electronic properties and ability to form various non-covalent interactions have made it a valuable building block in the design of new therapeutic agents. researchgate.net
The aminothiazole moiety is a key component in numerous compounds that have been investigated for a wide range of biological applications, including as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. mdpi.comdntb.gov.uanih.gov The structural versatility of the 2-aminothiazole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. mdpi.com This adaptability is a crucial factor in the rational design of compounds with specific biological targets. dntb.gov.ua
The research into 2-aminothiazole derivatives has expanded significantly, with numerous studies focusing on the synthesis and evaluation of novel analogues. mdpi.comresearchgate.net These investigations have led to the discovery of compounds with potent and selective activities, highlighting the enduring importance of the aminothiazole scaffold in the quest for new and effective therapeutic agents. nih.govnih.gov
Historical Context of 2 Aminothiazole Derivatives in Scientific Discovery
Classical and Conventional Synthetic Routes
Traditional methods for synthesizing the 2-aminothiazole (B372263) core have been well-established for over a century and continue to be widely employed. These routes often involve condensation reactions that are reliable and versatile.
Hantzsch-Type Condensation Reactions
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and frequently utilized methods for constructing the 2-aminothiazole ring system. nih.govchemicalbook.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. nih.govwikipedia.orgderpharmachemica.com
A primary and straightforward approach within the Hantzsch synthesis framework is the reaction between α-halocarbonyl compounds and thiourea. researchgate.netrsc.org This method is versatile, allowing for the synthesis of a variety of 2-aminothiazole derivatives by selecting appropriately substituted starting materials. derpharmachemica.com For instance, the reaction of α-bromoacetophenones with thiourea readily yields 2-aminothiazoles. rsc.org This reaction can be performed under various conditions, including in heated microreactors, which can offer comparable or even greater conversion rates than traditional batch syntheses. rsc.org
The general mechanism involves the initial S-alkylation of thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This process has been adapted for the synthesis of a wide range of derivatives, including those with aryl and alkyl substitutions. derpharmachemica.com
Table 1: Examples of Hantzsch-Type Synthesis of 2-Aminothiazoles
| α-Halocarbonyl Compound | Thiourea Derivative | Product | Reference |
| 2-Bromoacetophenones | Thiourea | 2-Amino-4-arylthiazoles | rsc.org |
| Substituted 2-bromoethanone | Substituted thiourea | Substituted 2-aminothiazoles | nih.gov |
| 2-Bromo-1-pyridin-2-yl-ethanone | Thiourea | 2-Amino-4-(pyridin-2-yl)thiazole | nih.gov |
A significant advancement in the Hantzsch-type synthesis is the direct coupling of ketones with thiourea, bypassing the need for pre-synthesized and often lachrymatory α-haloketones. researchgate.net This one-pot oxidative condensation can be efficiently catalyzed by a molecular iodine (I₂) and dimethyl sulfoxide (B87167) (DMSO) system. researchgate.netnih.gov In this process, the ketone is halogenated in situ, typically at the α-position, before reacting with thiourea. researchgate.netresearchgate.net
This method has been successfully applied to a range of methyl ketones, including both aryl and alkyl variants like acetophenone (B1666503) and its derivatives, as well as acetone, 2-butanone, and others, to produce 4-alkyl or 4-aryl-2-aminothiazoles. researchgate.netnih.gov The reaction proceeds under relatively mild conditions, often at around 80°C. nih.gov The use of a catalytic amount of iodine with DMSO as the oxidant presents a more convenient and atom-economical approach compared to methods requiring stoichiometric amounts of halogenating agents. researchgate.net
Table 2: I₂/DMSO-Catalyzed Synthesis of 2-Aminothiazoles
| Ketone | Thiourea | Catalyst/Solvent | Product | Reference |
| Methyl ketones | Thiourea | I₂/DMSO | 4-Alkyl/Aryl-2-aminothiazoles | researchgate.netnih.gov |
| Acetophenone | Thiourea | I₂/DMSO | 2-Amino-4-phenylthiazole | mdpi.com |
| Cyclohexanone | Thiourea | I₂/DMSO | 2-Amino-4,5-cycloalkylthiazole | mdpi.com |
Thiourea Condensation with Ethyl Chloroacetate (B1199739)
A specific and important application of the Hantzsch synthesis is the reaction of thiourea with ethyl chloroacetate. This reaction is a key step in the synthesis of pseudothiohydantoin, which is a tautomeric form of 2-aminothiazol-4(5H)-one. orgsyn.orgresearchgate.net The initial reaction yields the hydrochloride salt of 2-iminothiazolidin-4-one. researchgate.net
The process typically involves refluxing thiourea and ethyl chloroacetate in a solvent like ethanol. orgsyn.org The resulting product can then be further processed. For example, hydrolysis of the ester group can lead to the corresponding carboxylic acid, a valuable intermediate in the synthesis of various pharmaceuticals. A one-pot method has been developed for the preparation of 2-aminothiazole-4-acetic acid from ethyl 4-chloroacetoacetate and thiourea, followed by hydrolysis. google.com
Thiourea Reaction with 2-Bromoethanol (B42945) under Basic Conditions
Information on the direct reaction of thiourea with 2-bromoethanol under basic conditions to form 2-aminothiazol-4-ol (B1296162) hydrochloride was not prominently found in the provided search results. The classical Hantzsch synthesis and its variations remain the primary routes for the formation of the 2-aminothiazole ring system.
Advanced Synthetic Strategies
Beyond the classical Hantzsch synthesis, a number of advanced strategies have been developed to improve the efficiency, environmental friendliness, and substrate scope of 2-aminothiazole synthesis.
One such strategy involves the use of α-diazoketones as coupling partners with thiourea. This reaction, catalyzed by copper(II) triflate, provides a novel and efficient route to 2-aminothiazoles with high selectivity and excellent yields. researchgate.net This method is applicable to both aryl and alkyl diazoketones. researchgate.net
Another modern approach is the electrochemical synthesis of 2-aminothiazoles. This method utilizes the reaction of active methylene (B1212753) ketones with thioureas in an undivided cell with graphite (B72142) electrodes, mediated by ammonium (B1175870) iodide (NH₄I). nih.gov This technique avoids the need for external oxidants and pre-functionalization of substrates, offering a greener alternative. nih.gov
Furthermore, multicomponent reactions have emerged as a powerful tool for the synthesis of complex molecules in a single step. For instance, a one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea has been developed using montmorillonite-K10 as a catalyst in DMSO. researchgate.net This heterogeneous catalyst can be easily recovered and reused.
The use of microwave irradiation has also been explored to accelerate the synthesis of 2-aminothiazoles. For example, primary and secondary alcohols can be converted to 2-amino-1,3-thiazoles in a one-pot process under microwave irradiation using trichloroisocyanuric acid (TCCA) and TEMPO. organic-chemistry.org
Table 3: Comparison of Advanced Synthetic Strategies
| Strategy | Key Features | Catalysts/Reagents | Reference |
| α-Diazoketone Coupling | High selectivity, excellent yields | Copper(II) triflate | researchgate.net |
| Electrochemical Synthesis | External-oxidant-free, green chemistry | NH₄I, graphite electrodes | nih.gov |
| Multicomponent Reaction | One-pot, reusable catalyst | Montmorillonite-K10 | researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times | TCCA, TEMPO | organic-chemistry.org |
Iridium-Catalyzed Allylic Alcohol Isomerization/C-Cl Bond Formation
A significant advancement in the synthesis of α-chloroketones, the key precursors for 2-aminothiazoles, involves an iridium-catalyzed isomerization of allylic alcohols coupled with a chlorination step. nih.gov This methodology provides a solution to the regioselectivity issues inherent in traditional enolate chemistry. nih.gov
The process utilizes an iridium catalyst, such as [{Cp*IrCl₂}₂], in the presence of a chlorine source like N-chlorosuccinimide (NCS). The reaction proceeds through a 1,3-hydrogen shift, transforming the allylic alcohol into an enol or enolate intermediate. This is immediately followed by a regioselective chlorination at the α-carbon. nih.gov A key advantage of using allylic alcohols as enol equivalents is that the new bond to the electrophile (in this case, chlorine) is formed exclusively at the alkenylic carbon of the starting alcohol. nih.gov This method completely suppresses the formation of ketone by-products and yields single constitutional isomers of the desired α-chloroketones. nih.gov
These α-chloroketone intermediates are then directly used in the classic Hantzsch synthesis. By condensing the synthesized α-chlorocarbonyl compound with thiourea, a variety of 4,5-disubstituted 2-aminothiazoles can be prepared in a straightforward and high-yielding manner. nih.gov This two-step sequence demonstrates the utility of iridium catalysis in preparing valuable precursors for complex heterocyclic targets. nih.gov
| Reaction Step | Description | Key Reagents | Advantage |
| Isomerization/Chlorination | Iridium-catalyzed 1,3-hydrogen shift of an allylic alcohol followed by chlorination. | Allylic alcohol, [{Cp*IrCl₂}₂], N-chlorosuccinimide (NCS) | High regioselectivity, no ketone by-products. nih.gov |
| Cyclization | Condensation of the resulting α-chloroketone with thiourea. | α-chloroketone, Thiourea | Forms the 2-aminothiazole ring. nih.gov |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, significantly expanding the structural diversity of 2-aminothiazole derivatives.
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method used to form carbon-carbon bonds between organoboron compounds and organic halides or triflates. youtube.comyoutube.com In the context of 2-aminothiazole synthesis, this reaction is frequently employed to introduce aryl or heteroaryl substituents onto the thiazole core. For instance, the reaction can be used to couple an arylboronic acid with a halogenated 2-aminothiazole derivative, such as 2-amino-5-bromothiazole. nih.gov
The catalytic cycle typically involves three main steps:
Oxidative Addition: A Pd(0) catalyst reacts with the organic halide to form a Pd(II) species. youtube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base. youtube.com
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
This reaction has been instrumental in synthesizing libraries of biologically active compounds, including derivatives with potent inhibitory effects. nih.gov The conditions are generally mild and tolerant of various functional groups, making it a highly valuable tool in medicinal chemistry. scholaris.camdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction has become a vital method for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. rsc.orgatlanchimpharma.com For 2-aminothiazole derivatives, this reaction is particularly important for coupling the exocyclic amino group with aryl halides or triflates. nih.govacs.org
Historically, the N-arylation of 2-aminoazoles has been challenging, often requiring high catalyst loadings and activated aryl electrophiles. nih.gov However, the development of specialized ligand systems, such as tBuBrettPhos (L1), has enabled efficient coupling of 2-aminothiazoles with a broad range of aryl bromides and triflates at reasonable catalyst loadings (e.g., 1.5 mol % Pd). nih.govacs.org The reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The discovery that additives like acetic acid can facilitate catalyst activation has further improved the efficiency of these couplings. nih.govnih.gov
Derivatization Techniques
Functionalization of the core 2-aminothiazole structure is crucial for modulating its chemical and biological properties. The exocyclic amino group is a primary site for such modifications.
Amino Group Functionalization
Sulfonylation: The amino group of 2-aminothiazole can be readily functionalized through sulfonylation to form 2-aminothiazole sulfonamides. This is typically achieved by reacting 2-aminothiazole with a substituted benzenesulfonyl chloride in the presence of a base, such as sodium carbonate, in a suitable solvent like dichloromethane. nih.govexcli.de This reaction provides a straightforward route to a diverse range of sulfonamide derivatives, which are a privileged class of compounds in drug discovery. nih.gov A simplified approach can also involve sulfonylation followed by further alkylation of the amino group. nih.gov
N-Alkylation: The alkylation of 2-aminothiazoles can lead to mono- or di-substituted products at the exocyclic nitrogen. acs.org The regioselectivity of the alkylation can be influenced by the reaction conditions. For example, N-alkylation can be achieved through reductive amination, where 2-aminothiazole is reacted with an aldehyde in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net Another approach involves direct alkylation using alkyl halides. The presence of a condensing agent, such as lithium amide, tends to favor alkylation at the exocyclic amino group, whereas its absence can lead to alkylation at the ring nitrogen. acs.org Benzylic alcohols have also been successfully used as alkylating agents for the regioselective N-alkylation of 2-aminobenzothiazoles. rsc.org
| Functionalization | Reagents | Product Class | Key Findings |
| Sulfonylation | 2-aminothiazole, Benzenesulfonyl chloride, Base (e.g., Na₂CO₃) | 2-Aminothiazole sulfonamides | A direct method to synthesize bioactive sulfonamide derivatives. nih.govexcli.de |
| N-Alkylation | 2-aminothiazole, Aldehyde, Reducing agent (e.g., NaBH₄) | N-alkylated 2-aminothiazoles | Reductive amination provides a reliable route for N-alkylation. researchgate.net |
| N-Alkylation | 2-aminothiazole, Alkyl halide, Condensing agent (optional) | N-alkylated or N,N-dialkylated 2-aminothiazoles | Reaction conditions control the site of alkylation (exocyclic vs. ring nitrogen). acs.org |
Amidation
Amidation is a fundamental reaction for the derivatization of 2-aminothiazoles. This process typically involves the reaction of a 2-aminothiazole core with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding N-thiazolyl amides. nih.govnih.gov These amide derivatives are often synthesized to explore their potential as therapeutic agents. nih.govrsc.org
One common approach involves the direct coupling of a 2-aminothiazole with a carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI). For instance, 2-amino-4-(2-pyridyl) thiazole has been successfully coupled with mono-substituted carboxylic acids to yield target amides. nih.gov Another method is the reaction of 2-aminothiazoles with acyl chlorides. nih.gov For example, 2-amino-4-phenyl-5-phenylazothiazole can be acylated with substituted aromatic acid chlorides. nih.gov
The synthesis of N-thiazolyl amide fluoroquinolone derivatives showcases a sequence involving nucleophilic aromatic substitution followed by the conversion of an acid to an amide. nih.gov Similarly, cinnamic acid amide scaffolds incorporating thiazoles have been synthesized, highlighting the versatility of amidation in creating diverse molecular structures. nih.gov The reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid is another example of amide formation, leading to intermediates for further reactions like the Suzuki coupling. nih.gov
The table below summarizes various amidation reactions for the synthesis of 2-aminothiazole derivatives.
| 2-Aminothiazole Reactant | Amidation Reagent | Product Type | Reference |
| 2-Amino-4-(2-pyridyl) thiazole | Mono-substituted carboxylic acids / EDCI | N-(4-(2-pyridyl)thiazol-2-yl) amides | nih.gov |
| 2-Amino-4-phenyl-5-phenylazothiazole | Substituted aromatic acid chlorides | N-(4-phenyl-5-(phenylazo)thiazol-2-yl) amides | nih.gov |
| Amino-substituted fluoroquinolones | Acid derivatization | N-thiazolyl amide fluoroquinolones | nih.gov |
| 2-Aminothiazole derivatives | Cinnamic acid | Cinnamic acid amide scaffolds | nih.gov |
| 2-Amino-5-bromothiazole | 3-(Furan-2-yl)propanoic acid | N-(5-bromothiazol-2-yl)-3-(furan-2-yl)propanamide | nih.gov |
| 2-Aminothiazole derivatives | Acid/acyl chloride | Amide compounds | nih.gov |
| 2-Aminothiazole | Isatoic anhydride | N-(2-aminobenzoyl)-2-aminothiazole | rsc.org |
| 2-Aminobenzothiazole | Cinnamic acid and its derivatives | Benzothiazole (B30560) amide derivatives | rsc.orgrsc.org |
Diazotization and Coupling Reactions
Diazotization of 2-aminothiazoles, followed by coupling reactions, provides a versatile route to functionalized thiazole derivatives, particularly those bearing an arylazo group. This process involves converting the primary amino group of the 2-aminothiazole into a diazonium salt, which then acts as an electrophile in a subsequent coupling reaction with an activated aromatic compound. nih.govresearchgate.netgoogle.com
For example, coupling diazonium salts with a 2-aminothiazole derivative can produce phenylazo-thiazole derivatives in excellent yields. nih.gov These reactions are a form of electrophilic aromatic substitution where the diazonium cation is the electrophile. researchgate.net The substitution typically occurs at the electron-rich 5-position of the thiazole ring. google.com If the 5-position is blocked, the reaction may not proceed as desired.
The Sandmeyer reaction, a well-known type of diazotization reaction, can be used to replace the amino group with a nucleophile. mdpi.com For instance, a 2-aminothiazole derivative can be reacted with copper sulfate (B86663) (CuSO₄), sodium nitrite (B80452) (NaNO₂), and sodium chloride (NaCl) to yield the corresponding 2-chlorothiazole. mdpi.com The ease of diazotization and the subsequent decomposition of the diazonium salt can be influenced by substituents on the thiazole ring. ias.ac.in For example, 2-amino-5-nitrothiazoles can be challenging to diazotize without spontaneous decomposition, but the corresponding 2-chloro and 2-bromo derivatives can be prepared in good yields under specific conditions. ias.ac.in
The following table presents examples of diazotization and coupling reactions involving 2-aminothiazole derivatives.
| 2-Aminothiazole Derivative | Reagents for Diazotization | Coupling Partner | Product | Reference |
| 2-Aminothiazole derivative | Diazonium salts | - | Phenylazo-thiazole derivatives | nih.gov |
| 2-Aminothiazole derivative | CuSO₄, NaNO₂, NaCl | - | 2-Chlorothiazole scaffold | mdpi.com |
| 2-Aminothiazole | Thymol | Diazotization | Azo dye | benthamdirect.com |
| 2-Aminothiazole | Nitrosyl sulphuric acid | - | Diazonium salt | ias.ac.in |
| 2-Amino-5-nitrothiazole | Sulphuric acid, sodium halide, copper sulphate | - | 2-Halogeno-5-nitrothiazole | ias.ac.in |
| N-(2-aminobenzoyl)-2-aminothiazole | Polymer-supported nitrite, p-toluenesulfonic acid | Intramolecular cyclization | 1,2,3-Benzotriazin-4(3H)-one derivative | rsc.org |
Nucleophilic Substitution Reactions of Side Chains
Nucleophilic substitution reactions on the side chains of 2-aminothiazole derivatives are crucial for introducing diverse functionalities. nih.gov These reactions often involve the displacement of a leaving group on a side chain by a nucleophile.
A notable example is the synthesis of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. mdpi.com In this multi-step synthesis, a key step involves the reaction of chloroacetamide derivatives with various secondary amines, where the chlorine atom is displaced by the amine nucleophile. mdpi.com Similarly, 3-ethoxy-N-arylpropenamides can be synthesized through the nucleophilic substitution of an appropriate aniline (B41778) onto 3-ethoxyacryloyl chloride. mdpi.com
Another strategy involves the nucleophilic substitution on a pre-functionalized thiazole ring. For instance, 2-bromo-4-(3-nitrophenyl)thiazole can react with 2-aminobenzoic acid in the presence of hydrochloric acid to yield 2-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid, although in some cases, the yields may be low. nih.gov The reactivity of the thiazole ring itself can be exploited, as seen in the reaction of 3-methylthiazole with a strong nucleophile like sodamide to produce 2-amino-3-methylthiazole. globalresearchonline.net
The table below provides examples of nucleophilic substitution reactions on the side chains of 2-aminothiazole derivatives.
| Substrate | Nucleophile | Product | Reference |
| Chloroacetamide derivatives of 2-aminothiazole | Various secondary amines | 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | mdpi.com |
| 3-Ethoxyacryloyl chloride | Aniline derivatives | 3-Ethoxy-N-arylpropenamides | mdpi.com |
| 2-Bromo-4-(3-nitrophenyl)thiazole | 2-Aminobenzoic acid | 2-((4-(3-nitrophenyl)thiazol-2-yl)amino)benzoic acid | nih.gov |
| 2-Chloro-N-(benzothiazol-2-yl)acetamide | Substituted anilines, sulfa-amines | 2-Aminobenzothiazole derivatives | acs.org |
| 2-Aminothiazole diazonium salt | Sodium bromide/copper sulfate | 2-Bromothiazole | globalresearchonline.net |
Acylation with Haloacyl Halides
Acylation of 2-aminothiazoles with haloacyl halides is a key step in the synthesis of various functionalized derivatives. nih.gov This reaction introduces a reactive haloacetyl group onto the amino function of the thiazole ring, which can then be used for further synthetic transformations.
For example, 2-amino-thiazole-5-carboxylic acid phenylamides can be reacted with chloroacetyl chloride in the presence of a base like potassium carbonate (K₂CO₃) to afford the corresponding chloroacetamide intermediates. mdpi.com These intermediates are valuable for subsequent nucleophilic substitution reactions. mdpi.com Similarly, 2-aminothiazole derivatives can be acylated with chloroacetyl chloride to produce chloroacetamide compounds. mdpi.com
The synthesis of 4-halo-substituted thiazolides often involves the acylation of a protected 2-amino-4-halothiazole intermediate. nih.gov For instance, N-Boc protected 2-amino-4-halothiazoles can be acylated with O-acetylsalicyloyl chloride, followed by a mild deprotection step to yield the desired 4-bromo and 4-chlorothiazolides in high yields. nih.gov This approach circumvents issues related to the tautomeric behavior and overreaction of the unprotected 2-aminothiazole. nih.gov
The following table summarizes acylation reactions of 2-aminothiazoles with haloacyl halides.
| 2-Aminothiazole Derivative | Haloacyl Halide | Product | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamides | Chloroacetyl chloride | Chloroacetamide intermediates | mdpi.com |
| 2-Aminothiazole derivative | Chloroacetyl chloride | Chloroacetamide compound | mdpi.com |
| N-Boc-2-amino-4-halothiazoles | O-Acetylsalicyloyl chloride | 4-Halo-thiazolides | nih.gov |
Multi-Component Reactions for Pyran Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as pyran derivatives, in a single step from three or more starting materials. researchgate.netnih.gov These reactions are atom-economical and often environmentally friendly. nih.govresearchgate.net
Several MCRs have been developed for the synthesis of pyran derivatives incorporating a thiazole moiety. For instance, the reaction of a 2-aminothiazole derivative with substituted benzaldehydes and malononitrile (B47326) can produce pyran derivatives. nih.gov A similar reaction with substituted benzaldehydes and ethyl cyanoacetate (B8463686) also yields pyran derivatives. nih.govmdpi.com
The synthesis of 2-amino-4H-pyrans can be achieved through a three-component reaction of α-ketoesters, active methylene compounds (like malononitrile), and OH-acids in the presence of a catalytic amount of piperidine. researchgate.net Another example is the one-pot synthesis of pyrano[2,3-c]-chromene derivatives from 4-hydroxy-coumarin, substituted aldehydes, and an active methylene compound. nih.gov
The table below details various multi-component reactions for the synthesis of pyran derivatives.
Formation of Fused Heterocyclic Systems
The 2-aminothiazole scaffold serves as a versatile building block for the construction of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidines are a prominent class of fused heterocycles synthesized from 2-aminothiazole precursors. researchgate.netnih.gov These compounds can be prepared through several synthetic routes.
One common method involves the condensation of a pyrimidine-2-thione with a halo-ketone or halo-acid. researchgate.netnih.gov For example, reacting pyrimidine-2-thiones, obtained from the Biginelli reaction, with substituted 2-bromo-1-phenylethanone or chloroacetic acid leads to the formation of thiazolo[3,2-a]pyrimidines. researchgate.net Another approach is the reaction of 2-aminothiazole with α,β-unsaturated ketones to yield pyrido[4,3-d]thiazolo[3,2-a]pyrimidines. researchgate.net
Multi-component reactions also provide an efficient route to these fused systems. researchgate.net The three-component condensation of 2-aminothiazole, an aromatic aldehyde, and ethyl acetoacetate (B1235776) can be used to synthesize thiazolo[3,2-a]pyrimidines. researchgate.net Furthermore, intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid is another effective method. nih.gov
The synthesis of phosphonylated thiazolo[3,2-a]oxopyrimidines has been achieved by reacting 2-thiouracils with chloroethynylphosphonates. nih.gov The regioselectivity of this reaction is dependent on the substitution pattern of the 2-thiouracil (B1096) ring. nih.gov
The following table summarizes various methods for the synthesis of thiazolo[3,2-a]pyrimidine derivatives.
| Reactants | Method | Product Type | Reference |
| Pyrimidine-2-thiones, substituted 2-bromo-1-phenylethanone/chloroacetic acid | Condensation | Thiazolo[3,2-a]pyrimidines | researchgate.net |
| 2-Aminothiazole, α,β-unsaturated ketones | Condensation | Pyrido[4,3-d]thiazolo[3,2-a]pyrimidines | researchgate.net |
| 2-Aminothiazole, aromatic aldehyde, ethyl acetoacetate | Multi-component reaction | Thiazolo[3,2-a]pyrimidines | researchgate.net |
| 2-Phenacylthio-dihydropyrimidine hydrobromides | Intramolecular cyclization with PPA | Thiazolo[3,2-a]pyrimidines | nih.gov |
| 2-Thiouracils, chloroethynylphosphonates | Cyclization | Phosphonylated thiazolo[3,2-a]oxopyrimidines | nih.gov |
| 1,2,3,4-Tetrahydropyrimidine-2-thione, ethyl chloroacetate | Condensation followed by further reaction | Thiazolo[3,2-a]pyrimidine precursors | nih.govmdpi.com |
| 6-Ethylthiouracil, bromoacetic acid, aldehyde | One-pot reaction | 2-Arylidene thiazolo[3,2-a]pyrimidines | rsc.org |
Imidazo[2,1-b]thiazole (B1210989) Derivatives
The synthesis of the fused heterocyclic system, imidazo[2,1-b]thiazole, represents a significant area of research in medicinal chemistry due to the diverse biological activities associated with its derivatives. The core structure is typically assembled through the cyclocondensation of a 2-aminothiazole derivative with a suitable electrophilic partner, most commonly an α-haloketone. This reaction, a variation of the Hantzsch thiazole synthesis, provides a direct and efficient route to the imidazo[2,1-b]thiazole scaffold.
While direct literature detailing the use of 2-aminothiazol-4-ol hydrochloride as a starting material is not prevalent, its tautomeric nature suggests a viable pathway for its participation in such cyclization reactions. 2-Aminothiazol-4-ol can exist in equilibrium with its 2-imino-4-thiazolinone tautomer. The 2-aminothiazole form possesses the necessary nucleophilic amino group to react with α-haloketones, leading to the formation of the imidazole (B134444) ring fused to the initial thiazole structure.
The general synthetic approach involves the reaction of a 2-aminothiazole derivative with an α-haloketone, typically in a solvent such as ethanol, and often under reflux conditions. The reaction proceeds via initial N-alkylation of the endocyclic nitrogen of the thiazole ring by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[2,1-b]thiazole system.
A variety of substituted imidazo[2,1-b]thiazole derivatives have been synthesized using this methodology, demonstrating its versatility. For instance, the reaction of 2-aminothiazole with various phenacyl bromides leads to the corresponding 6-arylimidazo[2,1-b]thiazole derivatives. Further functionalization of the thiazole or the phenacyl bromide starting materials allows for the introduction of diverse substituents onto the final heterocyclic scaffold, enabling the exploration of structure-activity relationships for various biological targets.
Below are tables detailing specific research findings on the synthesis of imidazo[2,1-b]thiazole derivatives, illustrating the scope of this synthetic strategy.
Table 1: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives nih.gov
| Starting Material 1 | Starting Material 2 | Product |
| 2-Aminothiazole | α-Bromo-4-(methylsulfonyl)acetophenone | 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole |
Table 2: Synthesis of Imidazo[2,1-b]thiazole-sulfonyl Piperazine (B1678402) Conjugates nih.gov
| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product |
| Ethyl-2-aminothiazole-4-carboxylate | Various phenacyl bromides | Ethanol, reflux | Intermediates (5a-e) |
| Intermediates (5a-e) | Lithium hydroxide (B78521) monohydrate | - | Carboxylic acids (6a-e) |
| Carboxylic acids (6a-e) | Amine intermediates (8a-e) | EDCI, HOBt, TEA, DMF | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates (9aa-ee) |
Table 3: Synthesis of Novel Imidazo[2,1-b]thiazole Derivatives nih.gov
| Starting Material 1 | Starting Material 2 | Product Series |
| Imidazo[2,1-b]thiazole-3-acetohydrazide | Various ketones/aldehydes | Acyl-hydrazone and spirothiazolidinone derivatives of imidazo[2,1-b]thiazole |
These examples underscore the robustness of the cyclocondensation reaction between 2-aminothiazole precursors and α-halocarbonyl compounds for the synthesis of a wide array of imidazo[2,1-b]thiazole derivatives. The potential to modify both starting materials provides a powerful tool for generating chemical diversity for drug discovery and other applications.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR is instrumental in identifying the number and arrangement of hydrogen atoms in a molecule. For the 2-aminothiazole (B372263) core, characteristic signals are observed for the amine protons and the proton on the thiazole (B1198619) ring. In derivatives of 2-aminothiazole, the chemical shifts of these protons can vary depending on the substituents. rsc.orgderpharmachemica.com For instance, in 2-amino-4-phenylthiazole, the thiazole proton appears as a singlet at 6.98 ppm, while the amine protons (NH₂) resonate as a broad singlet at 7.13 ppm when dissolved in DMSO-d₆. rsc.org The presence of the hydrochloride would lead to protonation, likely at the exocyclic amino group or the ring nitrogen, causing downfield shifts for adjacent protons due to increased deshielding.
Table 1: ¹H-NMR Spectral Data for 2-Aminothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Assignment |
|---|---|---|---|
| 2-Amino-4-phenylthiazole rsc.org | DMSO-d₆ | 7.86–7.79 (m, 2H), 7.36 (dd, 2H), 7.30–7.21 (m, 1H) | Phenyl-H |
| 7.13 (s, 2H) | NH₂ | ||
| 6.98 (s, 1H) | Thiazole-H (C5-H) | ||
| 2-Aminothiazole chemicalbook.comchemicalbook.com | DMSO-d₆ | 6.93 (d), 6.53 (d) | Thiazole-H |
This table is interactive. Click on the headers to sort.
Carbon-13 NMR provides information on the carbon skeleton of the molecule. For 2-aminothiazol-4(5H)-one hydrochloride, the key signals would include a carbonyl carbon (C=O) from the ketone group, and carbons of the thiazole ring (C2, C4, and C5). In the related compound 2-amino-4-phenylthiazole, the C2 carbon (bearing the amino group) resonates at approximately 168.8 ppm, while the C4 and C5 carbons appear around 150.3 ppm and 102.0 ppm, respectively. rsc.org The presence of a carbonyl group at the C4 position in 2-aminothiazol-4(5H)-one would significantly shift the C4 resonance further downfield.
Table 2: ¹³C-NMR Spectral Data for 2-Aminothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|---|
| 2-Amino-4-phenylthiazole rsc.org | DMSO-d₆ | 168.8 | C2 (C-NH₂) |
| 150.3 | C4 | ||
| 135.4, 129.0, 127.7, 126.0 | Phenyl Carbons | ||
| 102.0 | C5 | ||
| 2-Amino-4-methylthiazole (B167648) rsc.org | DMSO-d₆ | 169.2 | C2 (C-NH₂) |
| 153.4 | C4 | ||
| 111.1 | C5 |
This table is interactive. Click on the headers to sort.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of 2-aminothiazol-4(5H)-one hydrochloride is expected to show characteristic absorption bands for the amine (N-H), carbonyl (C=O), and thiazole ring vibrations. The N-H stretching vibrations of the primary amino group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net A strong absorption band corresponding to the C=O stretch of the ketone group would be expected around 1670-1720 cm⁻¹. The C=N stretching vibration of the thiazole ring usually appears in the 1600-1650 cm⁻¹ region. rsc.org Furthermore, vibrations involving the C-S bond are typically found in the fingerprint region between 600-800 cm⁻¹. researchgate.net Detailed studies on similar molecules like 2-amino-4-methylthiazole have used FT-IR spectroscopy to investigate its tautomeric forms and photochemical pathways. mdpi.comsemanticscholar.org
Table 3: Characteristic FT-IR Absorption Bands for Aminothiazole Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound |
|---|---|---|---|
| Amine (N-H) | Stretch | 3439, 3294 | 4-(4-Bromophenyl)-2-aminothiazole rsc.org |
| Carbonyl (C=O) | Stretch | ~1700 | Expected for 2-aminothiazol-4(5H)-one |
| Imine (C=N) | Stretch | 1620-1647 | 2-Amino-4-methylthiazole, various derivatives rsc.org |
| Aromatic C=C | Stretch | 1500-1600 | 2-Aminothiazole derivatives rsc.org |
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Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule and provides information about conjugated systems.
The UV-Vis spectrum of 2-aminothiazole and its derivatives is characterized by absorption bands resulting from π → π* and n → π* electronic transitions within the heterocyclic ring and its substituents. Studies on 2-aminothiazole have shown absorption maxima in the UV range, which are influenced by the solvent and pH. nih.gov The hydrochloride salt of 2-aminothiazol-4-ol (B1296162) would likely exhibit shifts in its absorption bands compared to the free base due to protonation. Research on the photostability of 2-aminothiazole has utilized UV-Vis spectroscopy to monitor its degradation under UV irradiation, with absorption maxima noted between 250-260 nm. nih.gov The specific λmax for 2-aminothiazol-4-ol hydrochloride would depend on the electronic environment created by the oxo-group and the protonated state of the molecule.
Table 4: UV-Vis Absorption Data for 2-Aminothiazole
| Compound | Solvent/Conditions | λmax (nm) | Transition Type |
|---|---|---|---|
| 2-Aminothiazole nih.gov | Aqueous | ~255-260 | π → π* |
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Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, its tautomeric form, 2-imino-4-thiazolidinone, is often considered in analysis. The structures of newly synthesized thiazolidinone derivatives are commonly confirmed using mass spectrometry, among other methods. nih.gov
In a typical electron impact (EI) mass spectrum, the molecule would be ionized and fragmented. The molecular ion peak ([M]⁺) for the free base of 2-aminothiazol-4-ol (C₃H₄N₂OS) would be expected at an m/z of approximately 116. The protonated molecule, [M+H]⁺, often observed in techniques like electrospray ionization (ESI), would appear at m/z 117.
The fragmentation pattern provides a fingerprint of the molecule's structure. Studies on related thiazole and thiazolidinone structures reveal common fragmentation pathways that include the loss of small, stable neutral molecules. sapub.org For 2-imino-4-thiazolidinone, fragmentation is expected to proceed through the cleavage of the thiazolidinone ring. sapub.org This can involve the extrusion of a carbonyl group (CO) or other small fragments. The pyrimidine (B1678525) rings are more stable than the thiazole rings during the fragmentation process. sapub.org
Table 1: Plausible Mass Spectrometry Fragmentation for 2-Imino-4-thiazolidinone
| m/z Value | Possible Fragment Identity | Neutral Loss |
|---|---|---|
| 117 | [M+H]⁺ | - |
| 89 | [M+H - CO]⁺ | Carbon Monoxide |
| 73 | [M+H - CO - NH₂]⁺ | Carbon Monoxide, Ammonia |
This table represents a plausible fragmentation pattern based on the general behavior of related heterocyclic compounds and is for illustrative purposes.
Surface Morphology Characterization in Material Science Applications
In material science, derivatives of 2-aminothiazole can be incorporated into polymers or used to create functional coatings. researchgate.net The surface morphology of these materials—their texture, roughness, and microstructure—is critical to their performance. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are two powerful techniques used for this characterization.
SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It reveals information about surface topography, composition, and the distribution of different phases.
In studies involving materials derived from thiazoles, SEM is used to visualize the impact of chemical modifications on surface structure. For example, when chitosan (B1678972) was cross-linked with terephthalohydrazido linkages to incorporate thiazole moieties, SEM images showed a significant morphological change from a smooth, non-porous surface to a highly rough and porous one. mdpi.com In another application, the morphology of thiazole-based polymer films, designed for use in solar cells, was studied to understand how molecular self-assembly and packing influenced device performance. sigmaaldrich.com
Table 3: SEM Observations of Thiazole-Containing Materials
| Material | Observed Surface Morphology | Reference |
|---|---|---|
| Chitosan-Terephthalohydrazide Hydrogel | Rough, open, and porous structure after modification. | mdpi.com |
AFM is a very-high-resolution type of scanning probe microscopy that can provide a three-dimensional surface profile at the nanoscale. An AFM consists of a cantilever with a sharp tip that scans the sample surface. By monitoring the deflection of the cantilever, a precise topographical map can be generated.
AFM is often used in conjunction with SEM to provide complementary information. While SEM excels in showing a wide field of view and depth of field, AFM provides quantitative data on surface roughness and feature height with greater vertical resolution. youtube.com For instance, in the characterization of thiazole-based polymer films for electronic devices, AFM can be used to analyze the nanoscale phase separation between the polymer and other components, which is crucial for device efficiency. sigmaaldrich.com It can also quantify changes in surface roughness and texture that are only qualitatively observed in SEM.
Table 4: AFM Characterization Capabilities for Material Surfaces
| Parameter Measured | Significance in Material Science |
|---|---|
| 3D Topography | Provides a detailed map of surface features, including peaks, valleys, and pores. |
| Surface Roughness (Ra, Rq) | Quantifies the average height variations on the surface, affecting properties like adhesion and wettability. |
| Phase Imaging | Maps variations in material properties like stiffness and adhesion across the surface. |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level.
Density Functional Theory (DFT) Applications
DFT has become a primary tool for investigating the structural and electronic characteristics of thiazole-based compounds due to its balance of accuracy and computational efficiency.
DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on 2-aminothiazole (B372263) and its derivatives, using DFT with basis sets like B3LYP/6-311++G(d,p), have established their optimized structures. researchgate.netnih.gov The geometry optimization of aminothiazole-derived Schiff base ligands has been performed using the B3LYP/6-31+G(d,p) functional to find the lowest energy configurations. nih.gov
In a study of N,N'-bis-(2-thiazol-yl)methylenediamine, both HCTH and PBE1PBE density functionals with a 6-31G* basis set were used to compute the optimized molecular structure, with results showing good agreement with experimental data. asianpubs.org Such studies are foundational, as the geometry of a molecule dictates its physical and chemical properties and how it interacts with other molecules. The table below shows a representative sample of optimized bond lengths calculated for a 2-aminothiazole derivative, illustrating the level of detail provided by these methods.
Table 1: Selected Optimized Bond Lengths in an Aminothiazole Derivative (DFT/B3LYP/6-31+G(d,p))
| Bond | Length (Å) |
|---|---|
| Benzene (C-C) | 1.32–1.42 |
| Azomethine (C=N) | 1.27-1.29 |
Data sourced from studies on aminothiazole-derived Schiff bases. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov
For 2-aminothiazole and its derivatives, DFT calculations have been used to determine these FMO energies. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov For example, in a study of 2-aminothiazole calculated with the B3LYP/6-311++G(d,p) method, the HOMO-LUMO energy gap was determined to be 0.19263 Hartrees. researchgate.net This analysis is crucial for understanding the molecule's potential as a reactant in chemical synthesis or its mechanism of action in biological systems. researchgate.net The electron-donating or accepting capabilities are directly related to the molecule's potential bioactivity. nih.gov
Table 2: Frontier Molecular Orbital Energies for 2-Aminothiazole (DFT/B3LYP/6-311++G(d,p))
| Orbital | Energy (Hartrees) |
|---|---|
| HOMO | -0.23515 |
| LUMO | -0.04252 |
| E_gap | 0.19263 |
Data derived from a quantum chemical study of 2-aminothiazole. researchgate.net
The interaction of thiazole (B1198619) derivatives with metal surfaces is a significant area of research, particularly in the context of corrosion inhibition and materials science. DFT calculations are employed to model the adsorption process, providing insights into the binding mechanism, adsorption energies, and charge transfer between the molecule and the surface.
Studies have investigated the adsorption of thiazole on the surface of novel materials like BC2N nanotubes. goums.ac.ir Using DFT, researchers found that the adsorption energy of a thiazole molecule from its nitrogen head onto a boron atom of the nanotube was approximately -1.09 eV, indicating a strong chemical adsorption. goums.ac.ir This process significantly reduced the energy gap of the BC2N nanotube, demonstrating an efficient charge transfer between the thiazole and the surface. goums.ac.ir Such computational models are vital for designing new materials and understanding the protective mechanisms of corrosion inhibitors, where the molecule forms a stable layer on the metal surface. goums.ac.iraps.org
Molecular Modeling and Docking Studies
Molecular modeling, and specifically docking, simulates the interaction between a small molecule (ligand) and a macromolecule, typically a protein. This technique is a cornerstone of computer-aided drug design (CADD). nih.gov
Ligand-Protein Interaction Prediction
Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov For derivatives of 2-aminothiazole, docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action.
For instance, 2-aminothiazole derivatives have been investigated as potential inhibitors for various enzymes and protein kinases. acs.orgnih.govrsc.org In one study, derivatives were docked against Aurora kinase, a protein implicated in breast cancer. acs.org The results identified compounds with excellent binding interactions, with one derivative showing a high docking score of -9.67 kcal/mol, indicating strong and stable binding within the protein's active site. nih.govacs.org Similarly, docking studies of aminothiazole derivatives with UDP-N-acetylmuramate/l-alanine ligase, an enzyme crucial for bacterial cell wall synthesis, revealed a compound with a high binding affinity of -7.6 kcal/mol. nih.gov
These studies analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.net This information is invaluable for designing more potent and selective inhibitors. tandfonline.com
Table 3: Examples of Docking Scores for 2-Aminothiazole Derivatives against Various Protein Targets
| Derivative Class | Protein Target | Best Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 2-Amino thiazole derivative 1a | Aurora kinase (1MQ4) | -9.67 | nih.govacs.org |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Butyrylcholinesterase (BChE) | -7.96 | nih.gov |
| Ethyl-2-aminothiazole-4-carboxylate Schiff base | UDP-N-acetylmuramate/l-alanine ligase | -7.6 | nih.gov |
Putative Binding Model Construction
The construction of putative binding models for 2-aminothiazole derivatives, including 2-aminothiazol-4-ol (B1296162) hydrochloride, is a critical step in understanding their mechanism of action and in the rational design of new, more potent compounds. These models are often developed using a combination of experimental data and computational techniques like molecular docking.
One area of significant interest is the interaction of 2-aminothiazole derivatives with protein kinases, which are crucial regulators of cellular signaling pathways. For instance, aryl 2-aminothiazoles have been identified as a novel class of inhibitors for the protein kinase CK2. nih.gov Enzyme kinetics studies, saturation-transfer difference (STD) NMR, circular dichroism spectroscopy, and native mass spectrometry have demonstrated that these compounds bind to an allosteric pocket, a site other than the ATP-binding site. nih.gov Molecular docking studies further suggested that this binding site is located at the interface between the αC helix and the flexible glycine-rich loop. nih.gov This allosteric binding stabilizes an inactive conformation of the kinase. nih.gov
The versatility of the 2-aminothiazole scaffold allows for diverse modifications to enhance binding affinity and selectivity. chemicalbook.com The amino group on the thiazole core is an active functional group that can be linked to various fragments to optimize interactions with the target protein. chemicalbook.com For example, in the context of CK2 inhibitors, optimization of an initial hit compound led to a derivative with a significant IC50 value of 3.4 μM and a favorable selectivity profile. nih.gov
Furthermore, in studies targeting the Hec1/Nek2 protein, crucial for cell proliferation in cancer, molecular docking has been instrumental in understanding the key interactions between 2-aminothiazole derivatives and the protein. nih.gov This understanding is vital for designing new lead molecules with improved inhibitory activity. nih.gov
The ability of 2-aminothiazoles to form proton-transfer complexes also plays a role in their binding. uq.edu.au In many studied cases, a cation is formed by the protonation of the ring nitrogen atom, which, coupled with conjugation, makes the adjacent amino group coplanar with the ring, influencing its interaction with binding partners. uq.edu.au
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely applied to 2-aminothiazole derivatives to guide the design of new compounds with enhanced therapeutic properties. nih.govmpu.edu.mo
In a notable QSAR study on a series of 2-aminothiazole based p56(Lck) inhibitors, researchers developed rigorously validated linear models. nih.govmpu.edu.mo By calculating a large number of molecular descriptors and employing a genetic algorithm for descriptor selection, they were able to identify the key structural features responsible for the inhibitory activity. nih.govmpu.edu.mo An 8-parameter QSAR model was ultimately established, providing insights that could aid in the design of novel inhibitors with higher bioactivity. nih.govmpu.edu.mo
Similarly, QSAR studies have been conducted on 2-aminothiazole derivatives targeting the Hec1/Nek2 protein for cancer treatment. nih.gov A significant three-descriptor QSAR model was generated, which showed strong statistical parameters. The descriptors in this model included:
ATSC1i (Moreau-Broto autocorrelation) : Represents the spatial autocorrelation of a property along the molecular graph's topological structure. nih.gov
MATS8c (Moran autocorrelation at lag 8) : Weighted by charges. nih.gov
RPSA (Relative Polar Surface Area) : Represents the total molecular surface area. nih.gov
These descriptors were found to significantly influence the Hec1/Nek2 inhibitory activity of the 2-aminothiazole derivatives. nih.gov
QSAR modeling has also been applied to predict the binding affinity of aminothiazole derivatives to other targets, such as the dopamine (B1211576) D2 receptor. researchgate.net In this work, the binding affinities of synthesized agonists were related to their structural properties, with selected descriptors including walk and path counts, 2D autocorrelations, and 3D-MoRSE descriptors. researchgate.net
Furthermore, QSAR analysis has been used to investigate the antifungal activity of amino acid-conjugated 2-amino-arylthiazoles. researchgate.net By correlating experimental inhibitory zones with physiochemical parameters using multiple linear regression, models with high correlation coefficients were developed, offering important structural insights for designing novel antifungal agents. researchgate.net
The table below summarizes key aspects of various QSAR studies on 2-aminothiazole derivatives.
| Target | Key Findings | Reference |
| p56(Lck) | An 8-parameter model identified key structural features for inhibition. | nih.govmpu.edu.mo |
| Hec1/Nek2 | A 3-descriptor model highlighted the importance of spatial autocorrelation and surface area. | nih.gov |
| Dopamine D2 Receptor | Walk and path counts, and 2D/3D descriptors were correlated with binding affinity. | researchgate.net |
| Fungi | Models with high correlation coefficients were developed for antifungal activity. | researchgate.net |
In Silico Prediction of Molecular Behavior (e.g., ADMET)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial component in the early stages of drug discovery. For 2-aminothiazole derivatives, these computational methods are employed to assess their drug-like properties and potential liabilities, thereby guiding the selection and optimization of lead compounds.
ADMET prediction studies have been integrated with QSAR and molecular docking for 2-aminothiazole derivatives targeting cancer. nih.gov After designing new lead molecules based on a QSAR model, their ADMET properties are evaluated. This step is critical to ensure that the designed compounds possess favorable pharmacokinetic profiles, such as good oral bioavailability and low toxicity. nih.govnih.gov
For instance, in silico ADMET prediction of synthesized thiazole Schiff base derivatives validated their potential for oral bioavailability. nih.gov Similarly, studies on benzimidazole (B57391) derivatives and their cobalt coordination compounds included ADME analysis. mdpi.com This analysis predicted that the ligands belong to the class of moderately soluble compounds. mdpi.com Furthermore, predictions on binding to plasma proteins suggested that the ligand could remain in the blood for an extended period, potentially prolonging its pharmacological effect. mdpi.com
Toxicity prediction is another key aspect of in silico studies. Web-based tools are often used to predict various toxicity parameters, such as hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity. researchgate.net For a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico toxicity predictions were performed to assess their safety profiles. researchgate.net
The following table provides a summary of predicted ADMET properties for a class of thiazole derivatives from a representative study.
| Property | Prediction | Implication | Reference |
| Solubility | Moderately soluble | Favorable for absorption | mdpi.com |
| Plasma Protein Binding | Predicted to bind | Potentially longer duration of action | mdpi.com |
| Oral Bioavailability | Validated | Suitable for oral administration | nih.gov |
| Blood-Brain Barrier Permeability | Generally no permeability | Reduced potential for CNS side effects | researchgate.net |
Theoretical Studies of Tautomerism and Conformational Analysis
Theoretical studies, often employing methods like Density Functional Theory (DFT), are essential for understanding the intrinsic properties of 2-aminothiazole derivatives, including their tautomeric equilibria and conformational preferences. These properties can significantly influence their biological activity and reactivity.
The 2-aminothiazole core can exist in different tautomeric forms. For example, a study on 2-amino-4-methylthiazole (B167648) using matrix isolation FTIR spectroscopy and DFT calculations identified the most stable tautomer as the one with the five-membered ring stabilized by two double bonds (C=C and C=N). nih.gov The study also investigated the energy barriers for tautomerization, finding a very high energy barrier for the direct hydrogen transfer between the two nitrogen atoms. nih.gov
The tautomeric behavior of 2-aminothiazole derivatives is also influenced by their environment. For instance, a novel 1,3,4-thiadiazole (B1197879) derivative containing a 3-mercaptobutan-2-one moiety was found to exist as two types of intramolecular hydrogen-bonded structures with keto-enol tautomerism. mdpi.com Spectroscopic studies in different solvents revealed that the keto form is favored in polar aprotic solvents like DMSO, while the enol form is favored in non-polar solvents like chloroform. mdpi.com This solvent-dependent equilibrium highlights the importance of considering the local environment when studying these molecules.
Furthermore, the tendency of the 2-aminothiazole heterocycle to exhibit tautomeric behavior can be a challenge in chemical synthesis. rsc.org For example, mild hydrolysis of 2-acetamido-4-chlorothiazole can lead to decomposition and rapid reversion to 2-aminothiazol-4(5H)-one. rsc.org
Conformational analysis is another critical aspect of theoretical studies. The conformation of the 2-aminothiazole ring and its substituents can dictate how the molecule fits into a binding pocket. In many 2-aminothiazole derivatives, protonation of the ring nitrogen leads to a planar conformation of the amino group with the ring, which can be crucial for its biological interactions. uq.edu.au
The table below summarizes the key findings from theoretical studies on the tautomerism of 2-aminothiazole derivatives.
| Compound/Derivative | Key Findings on Tautomerism | Method | Reference |
| 2-Amino-4-methylthiazole | The most stable tautomer has a five-membered ring with two double bonds. High energy barrier for N-to-N proton transfer. | FTIR, DFT | nih.gov |
| 1,3,4-Thiadiazole derivative | Exhibits keto-enol tautomerism with solvent-dependent equilibrium. Keto form favored in polar solvents, enol in non-polar. | FTIR, NMR, UV-Vis | mdpi.com |
| 2-Acetamido-4-chlorothiazole | Prone to decomposition and reversion to 2-aminothiazol-4(5H)-one under mild hydrolysis. | Synthetic observation | rsc.org |
Mechanistic Insights into Biological Activities
Anticancer and Antiproliferative Mechanisms
The 2-aminothiazole (B372263) scaffold is a recognized privileged structure in the development of anticancer agents. nih.govnih.gov Its derivatives have been shown to target various key components of cancer cell proliferation and survival through diverse mechanisms.
Kinase Inhibition (e.g., Src Family Kinases, Abl Kinase, Lck)
A primary mechanism by which 2-aminothiazole derivatives exhibit their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The 2-aminothiazole core serves as an effective template for designing potent kinase inhibitors.
Notably, this scaffold is a key component of Dasatinib, a powerful inhibitor of Src family kinases and Abl kinase. nih.gov Dasatinib is used in the treatment of chronic myeloid leukemia (CML). The 2-aminothiazole group plays a critical role in the binding of these inhibitors to the kinase domain. For instance, a putative binding model for the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck) by this class of compounds has been constructed, and the proposed hydrogen-bond interactions were consistent with the crystal structure of Dasatinib bound to the structurally similar Abl kinase.
Studies have also demonstrated that 2-aminothiazole-based compounds can effectively block the function of normal human T-lymphocytes in vitro by inhibiting Lck and other kinases involved in T-cell signaling. This highlights the potent and broad kinase inhibitory activity of this chemical family.
Interaction with Tau Protein and Fibrillation Inhibition
The Tau protein is primarily known for its role in stabilizing microtubules in neurons, but its dysregulation has also been implicated in certain cancers. A novel series of 2-aminothiazole-flavonoid hybrid compounds have been investigated for their interaction with Tau protein.
Research has shown that certain derivatives can bind to Tau protein with high affinity and effectively inhibit its fibrillation, the process of forming abnormal aggregates. Spectrofluorometric approaches have been employed to confirm this interaction and inhibitory effect. This mechanism suggests a potential therapeutic avenue for cancers where Tau protein dysregulation is a contributing factor.
Mitochondrial Network Modulation
Mitochondria are central to cellular metabolism and apoptosis, making them a key target in cancer therapy. The same 2-aminothiazole-flavonoid hybrids that interact with Tau protein have also been observed to modulate the mitochondrial network.
Microtubule Dynamics Alteration
Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Altering their dynamics is a proven strategy in cancer treatment.
The 2-aminothiazole-flavonoid hybrids mentioned previously have been shown to induce microtubule bundling within newly formed neurite-like protrusions in glioblastoma cells. This alteration of microtubule dynamics can interfere with the normal cellular processes of cancer cells, leading to an antitumor effect.
Inhibition of Specific Enzymes (e.g., GMP Synthetase, SIRT2, EGFR)
Beyond kinase inhibition, 2-aminothiazole derivatives have been found to inhibit other specific enzymes that are critical for cancer cell growth and survival.
GMP Synthetase: Certain 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole have been evaluated for their antiproliferative activity. One such compound, 2-Benzamido-4-(isothiocyanatomethyl)-thiazole, demonstrated potential inhibitory activity against GMP synthetase, an enzyme essential for the synthesis of guanine (B1146940) nucleotides and, consequently, DNA and RNA. nih.gov
SIRT2: Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases involved in various cellular processes, including cell cycle regulation and tumorigenesis. The dysregulation of SIRT2 activity has been linked to cancer. Aminothiazoles have been identified as potent and selective inhibitors of human SIRT2 (hSirt2), presenting a promising strategy for pharmaceutical intervention in cancer.
EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive the growth of several cancers. The 2-aminothiazole scaffold is considered a privileged structure for the discovery of EGFR kinase inhibitors. nih.gov While many potent EGFR inhibitors are complex molecules, the 2-aminothiazole core is a recurring feature in their design, highlighting its importance in interacting with the EGFR active site. nih.govnih.gov
Antimicrobial Action Pathways
The 2-aminothiazole nucleus is a well-established pharmacophore in the realm of antimicrobial agents and is present in several clinically used antibiotics. nih.gov Derivatives of 2-aminothiazole have demonstrated activity against a range of bacteria and fungi.
The antimicrobial mechanisms of 2-aminothiazole derivatives are varied. One of the key targets is the FabH enzyme (β-ketoacyl-acyl carrier protein synthase III), which is involved in the initiation of the fatty acid synthesis (FAS II) cycle in bacteria. nih.gov As this pathway is absent in humans, it represents a selective target for antibacterial agents. nih.gov
Furthermore, in the context of antifungal activity, particularly against Candida albicans, molecular docking studies of active 2-amino-4,5-diarylthiazole derivatives have suggested potential inhibition of several key enzymes. These include glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov The inhibition of lanosterol 14α-demethylase is a well-established mechanism for many antifungal drugs. nih.gov
The antibacterial activity of 2-amino-5-alkylidene-thiazol-4-ones has been demonstrated against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov The specific mechanism for these compounds is still under investigation, but their activity underscores the versatility of the 2-aminothiazole scaffold in combating microbial infections.
Interactive Data Tables
Table 1: Anticancer and Antiproliferative Mechanisms of 2-Aminothiazole Derivatives
| Mechanism | Target | Examples of Derivatives/Scaffolds | Key Findings |
| Kinase Inhibition | Src Family Kinases, Abl Kinase, Lck | Dasatinib, other 2-aminothiazole-based inhibitors | Potent inhibition of key signaling kinases, crucial for cancer cell proliferation. |
| Tau Protein Interaction | Tau Protein | 2-aminothiazole-flavonoid hybrids | High-affinity binding and inhibition of Tau fibrillation. |
| Mitochondrial Modulation | Mitochondrial Network | 2-aminothiazole-flavonoid hybrids | Increased fission of the mitochondrial network, leading to anti-metabolic effects. |
| Microtubule Alteration | Microtubules | 2-aminothiazole-flavonoid hybrids | Induction of microtubule bundling, disrupting cellular processes. |
| Enzyme Inhibition | GMP Synthetase, SIRT2, EGFR | Various 2-aminothiazole derivatives | Inhibition of enzymes essential for nucleotide synthesis, cell cycle, and growth signaling. |
Table 2: Antimicrobial Mechanisms of 2-Aminothiazole Derivatives
| Organism Type | Potential Target(s) | Examples of Derivatives/Scaffolds | Key Findings |
| Bacteria | FabH (β-ketoacyl-acyl carrier protein synthase III) | Acyl derivatives of 2-aminothiazole | Inhibition of a key enzyme in the bacterial fatty acid synthesis pathway. |
| Fungi (C. albicans) | GFAT, Yck2, Hsp90, Lanosterol 14α-demethylase (CYP51) | 2-amino-4,5-diarylthiazole derivatives | Potential inhibition of multiple enzymes crucial for fungal cell wall synthesis, signaling, and survival. |
| Various Bacteria | Not fully elucidated | 2-amino-5-alkylidene-thiazol-4-ones | Broad-spectrum activity against several bacterial strains. |
Antibacterial Mechanisms
The 2-aminothiazole moiety is a key component in a variety of antibacterial agents, including some third-generation cephalosporin (B10832234) antibiotics. nih.gov While the precise antibacterial mechanism of 2-Aminothiazol-4-ol (B1296162) hydrochloride is not extensively detailed in the provided search results, the broader class of 2-aminothiazole derivatives is known to possess significant antibacterial properties. mdpi.comresearchgate.netekb.eg The antibacterial action of these compounds is often attributed to the inhibition of essential bacterial enzymes. One such target is the β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for the initiation of the fatty acid synthesis II (FAS-II) cycle in bacteria, a pathway absent in humans. nih.gov By inhibiting FabH, these compounds can disrupt bacterial cell membrane synthesis, leading to bacterial death. Additionally, some 2-aminothiazole derivatives have been investigated for their ability to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication. ekb.eg
Antifungal Mechanisms (e.g., Anti-Candida Albicans Activity)
Derivatives of 2-aminothiazole have demonstrated notable antifungal activity, particularly against Candida albicans, a common cause of opportunistic fungal infections. nih.govnih.gov The mechanisms behind this activity are multifaceted. Molecular docking studies on active 2-amino-4,5-diarylthiazole derivatives have suggested several potential protein targets within C. albicans. nih.gov These include glutamine-fructose-6-phosphate amidotransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol 14α-demethylase (CYP51). nih.gov Inhibition of these enzymes can interfere with critical cellular processes such as cell wall synthesis (GFAT, Yck2), stress response (Hsp90), and ergosterol (B1671047) biosynthesis (CYP51), which is a key component of the fungal cell membrane. The antifungal activity of thiazolylhydrazone derivatives, a class of compounds containing the thiazole (B1198619) ring, has also been well-documented against various Candida species. nih.gov
Below is a table summarizing the minimum inhibitory concentrations (MICs) of some thiazolylhydrazone derivatives against C. albicans.
| Compound | MIC (μg/mL) against C. albicans |
| Thiazolylhydrazone 1 | 0.125–16.0 |
| Thiazolylhydrazone 2 | 0.125–16.0 |
| Thiazolylhydrazone 3 | 0.125–16.0 |
| Thiazolylhydrazone 4 | 0.125–16.0 |
| Data sourced from a study on the antifungal activity of thiazolylhydrazone compounds. nih.gov |
Disruption of Microbial Cell Walls
The disruption of microbial cell walls is a key mechanism of action for many antimicrobial agents. As mentioned previously, derivatives of 2-aminothiazole can inhibit enzymes that are essential for the synthesis of bacterial and fungal cell walls. nih.govnih.gov For bacteria, the inhibition of the FAS-II pathway by targeting the FabH enzyme disrupts the production of fatty acids, which are vital components of the bacterial cell membrane. nih.gov In fungi like Candida albicans, the inhibition of enzymes such as glutamine-fructose-6-phosphate amidotransferase (GFAT) and protein kinase (Yck2) can interfere with cell wall synthesis. nih.gov
Anti-inflammatory Mechanisms
The anti-inflammatory properties of various compounds are often linked to their ability to modulate the production of prostaglandins, which are key mediators of inflammation. nih.gov
Prostaglandin E2 (PGE2) Level Reduction
Prostaglandin E2 (PGE2) is a potent inflammatory mediator, and its synthesis is a direct result of COX enzyme activity. nih.govwikipedia.org Therefore, the inhibition of COX enzymes leads to a reduction in PGE2 levels, which contributes to the anti-inflammatory effect. nih.gov Studies on NSAIDs have demonstrated a clear correlation between the administration of the drug and a decrease in PGE2 concentrations in synovial fluid of patients with rheumatoid arthritis. nih.gov It has also been observed that in certain pathological conditions, excessive production of PGE2 can be linked to endotoxemia, and reducing circulating lipopolysaccharide (LPS) can in turn decrease PGE2 levels. nih.gov
Other Biological Action Mechanisms
Beyond their immunomodulatory and neuroprotective roles, 2-aminothiazole derivatives have been found to interact with other important biological targets.
Phosphodiesterase type 5 (PDE5) is an enzyme that plays a key role in regulating cellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation.
Recent studies have designed and synthesized new series of 2-aminothiazole derivatives that act as PDE5 regulators. nih.gov Interestingly, these derivatives exhibit a dual mode of action. Some compounds have been found to be potent inhibitors of PDE5, with some showing complete inhibition at a concentration of 10 μM. nih.gov In contrast, other derivatives from the same series were identified as PDE5 enhancers. nih.gov This discovery of both inhibitory and enhancing activities within the same chemical class opens up new avenues for the pharmacological application of 2-aminothiazole-based compounds in conditions where PDE5 modulation is beneficial. nih.gov
Antioxidant Mechanisms (e.g., Free Radical Scavenging, Radioprotection)
The antioxidant properties of aminothiazole derivatives are attributed to their capacity for free radical scavenging and protecting biological structures from oxidative damage. The chemical structure of the aminothiazole ring, rich in heteroatoms, is central to this activity.
Research into a chemically synthesized aminothiazole derivative, a dendrodoine (B1201844) analogue named (4-amino-5-benzoyl-2-(4-methoxy phenylamino) thiazole), has provided significant mechanistic insights. This compound demonstrates a concentration-dependent ability to neutralize various free radicals. nih.gov Mechanistic studies using pulse radiolysis have shown that it effectively scavenges peroxyl radicals with a high bimolecular rate constant of 3 x 10⁸ M⁻¹s⁻¹. nih.gov The process involves the initial formation of a nitrogen-centered radical, which then transforms into a more stable sulfur-centered radical before the final product is formed. nih.gov
The compound's antioxidant potential is further evidenced by its performance in various assays. At a concentration of 3.07 µM, it provided 84% protection against deoxyribose degradation, which is a measure of its hydroxyl radical scavenging capability. nih.gov It also shows an ability to scavenge nitric oxide (NO) radicals and inhibit the formation of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical. nih.gov
Radioprotection , the protection of biological systems from the harmful effects of ionizing radiation, is another critical aspect of the antioxidant mechanism. The primary mechanism of chemical radioprotectors is the scavenging of free radicals produced during the radiolysis of water, which prevents these reactive species from damaging vital cellular components like DNA. mdpi.com Thiol and aminothiol (B82208) compounds are particularly effective in this regard. researchgate.net Studies on related thiol derivatives of thiazole have shown they can protect plasmid DNA against strand breaks induced by gamma-irradiation and hydroxyl radicals generated by Fenton reactions. researchgate.net In some cases, these derivatives offered superior protection compared to standard radioprotectors like WR-2721 and WR-1065, completely inhibiting DNA strand breaks at a concentration of 50 µM. researchgate.net
Table 1: Radical Scavenging and Protective Activities of an Aminothiazole Derivative
| Activity | Compound Concentration | Result/Efficacy | Citation |
|---|---|---|---|
| Peroxyl Radical Scavenging | Not specified | Bimolecular rate constant: 3 x 10⁸ M⁻¹s⁻¹ | nih.gov |
| Hydroxyl Radical Scavenging | 3.07 µM | 84% protection against deoxyribose degradation | nih.gov |
| Nitric Oxide (NO) Scavenging | 3.07 µM | 20% scavenging activity | nih.gov |
| DNA Protection | 50 µM | Total inhibition of gamma-irradiation induced strand breaks | researchgate.net |
Anti-tubercular Mechanisms (e.g., against Mycobacterium tuberculosis)
The 2-aminothiazole scaffold is a promising foundation for the development of novel agents against Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis. consensus.app Derivatives of this class have demonstrated potent and selective bactericidal activity against replicating M. tb. researchgate.net
Initial hypotheses about the mechanism of action centered on the potential for the aminothiazole ring system to chelate iron, an essential nutrient for bacterial growth. researchgate.net However, further studies on a series of 2-aminothiazole analogs revealed that their mode of action does not appear to involve iron chelation. consensus.appresearchgate.net
Structure-activity relationship (SAR) studies have been crucial in understanding the requirements for anti-tubercular activity. These studies have shown that while the C-2 position of the thiazole ring can tolerate a variety of lipophilic substitutions, both the C-4 position and the thiazole core itself are highly sensitive to structural changes. researchgate.net This indicates that the (thiazol-4-yl) core is likely a key pharmacophore for the anti-tubercular effect. nih.gov
The bactericidal action of these compounds is rapid. One representative compound demonstrated the ability to completely sterilize M. tb cultures within seven days at a concentration of 0.625 µM. researchgate.net The minimum bactericidal concentration (MBC) for this compound was found to be lower than its minimum inhibitory concentration (MIC), confirming its bactericidal nature. researchgate.net Furthermore, some of these compounds are not significantly affected by mycobacterial efflux pumps, which are a common mechanism of drug resistance. nih.gov While the precise molecular target remains an area of active investigation, the potent bactericidal activity and favorable resistance profile highlight the therapeutic potential of this chemical class. researchgate.net
Table 2: Anti-tubercular Activity Profile of a Representative 2-Aminothiazole Compound
| Parameter | Concentration | Observation | Citation |
|---|---|---|---|
| Bactericidal Activity | 0.625 µM | Complete sterilization of M. tuberculosis cultures in 7 days | researchgate.net |
| Minimum Inhibitory Conc. (MIC) | < 0.5 µM | Good growth inhibition activity | researchgate.net |
| Minimum Bactericidal Conc. (MBC) | < 0.5 µM | MBC/MIC ratio < 4, confirming bactericidal action | researchgate.net |
| Mechanism | Not Applicable | Does not appear to involve iron chelation | consensus.appresearchgate.net |
Enzyme Inhibition (e.g., Urease, α-Glucosidase, Metallo-β-lactamase)
Derivatives of 2-aminothiazole have been identified as inhibitors of several key enzymes implicated in various diseases.
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). Its inhibition is a therapeutic target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. researchgate.net A series of hydrazine-clubbed 1,3-thiazole derivatives has been shown to be potent urease inhibitors. nih.gov In vitro studies revealed that these compounds inhibit the enzyme with IC₅₀ values ranging from 110 to 440 nM, which is more potent than the standard inhibitor, thiourea (B124793) (IC₅₀ = 490 nM). nih.gov The mechanism of inhibition is competitive, suggesting the inhibitors vie with urea for the active site. researchgate.net Molecular docking studies support this, indicating that the inhibitor molecules bind at the active site of the Jack bean urease enzyme, with functional groups containing electronegative atoms like nitrogen and sulfur likely chelating the nickel ions essential for catalysis. nih.govnih.gov
α-Glucosidase Inhibition: α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and lower post-meal blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes mellitus. researchgate.net Various thiazole and benzothiazole (B30560) derivatives have been synthesized and evaluated as α-glucosidase inhibitors. rjptonline.orgresearchgate.net Several compounds have demonstrated potent inhibition, with some exhibiting IC₅₀ values significantly lower than that of acarbose, a standard clinical drug. rjptonline.org The mechanism involves blocking the enzyme's function, thereby preventing the breakdown of polysaccharides and reducing the rate of glucose absorption. nih.gov
Metallo-β-lactamase (MBL) Inhibition: Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by some bacteria that can hydrolyze a broad range of β-lactam antibiotics, including carbapenems, conferring widespread antibiotic resistance. researchgate.net The development of MBL inhibitors is a critical strategy to restore the efficacy of these antibiotics. Recently, 2-aminothiazole-4-carboxylic acids (AtCs) have been developed as broad-spectrum inhibitors of B1, B2, and B3 subclass MBLs. researchgate.net The mechanism of these inhibitors is based on mimicking the anchor pharmacophore features of carbapenem (B1253116) hydrolysates. researchgate.net Crystallographic analysis has revealed that these AtCs bind to the active site of the MBLs in a manner that resembles the binding of the hydrolyzed carbapenem product. researchgate.net This action effectively inhibits the enzyme, and studies have shown that AtCs can restore the activity of the antibiotic Meropenem against MBL-producing bacteria. researchgate.net
Table 3: Enzyme Inhibition by Thiazole Derivatives
| Enzyme | Inhibitor Class | IC₅₀ Values | Standard/Reference | Citation |
|---|---|---|---|---|
| Urease | Hydrazine clubbed 1,3-thiazoles | 110 - 440 nM | Thiourea (490 nM) | nih.gov |
| α-Glucosidase | Benzothiazole based oxadiazoles | 0.5 - 30.90 µM | Acarbose (866.30 µM) | rjptonline.org |
| Metallo-β-lactamase | 2-Aminothiazole-4-carboxylic acids | Potent activity against B1, B2, and B3 MBLs | Not specified | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substitutions on Thiazole (B1198619) Ring Positions (C2, C4, C5)
The biological activity of 2-aminothiazole (B372263) derivatives is highly sensitive to the nature and position of substituents on the thiazole ring.
The 2-amino group is a critical anchor for activity in many series of compounds. Modifications at this position, such as acylation, can significantly modulate potency and selectivity. nih.gov For instance, converting the 2-amino group to an amide can lead to potent inhibitors of various enzymes. nih.gov
The C4 position of the thiazole ring is another key determinant of biological activity. In several studies, the presence of an aryl group, particularly a 2-pyridyl moiety, at this position has been shown to be crucial for potency. nih.govnih.gov Modifications at C4 are often not well-tolerated, suggesting a strict requirement for a specific interaction with the biological target. nih.govnih.gov For example, in a series of antitubercular 2-aminothiazoles, the 2-pyridyl group at C4 was found to be essential for activity. nih.govnih.gov However, other studies have shown that substitutions at the C4 position with different aryl groups can also yield active compounds, indicating that the optimal substituent may vary depending on the target. tandfonline.com
The C5 position offers another avenue for structural modification. In some cases, substitution at C5 can enhance activity. For example, the introduction of a bromo group at the C5-position has been shown to increase the potency of certain 2-aminothiazole derivatives. nih.gov Conversely, the incorporation of a methyl group at either the C4 or C5 position has been found to decrease potency in some instances. nih.gov
The flexibility for substitution at the N-2 position, as opposed to the intolerance for modification at the central thiazole and the C4-pyridyl moieties, highlights the specific roles these different parts of the molecule play in its biological function. nih.govnih.gov
Table 1: Impact of Substitutions on Thiazole Ring Positions
| Position | Type of Substitution | Effect on Activity | Reference |
| C2 (Amino Group) | Acylation | Can significantly modulate potency and selectivity. | nih.gov |
| C4 | 2-Pyridyl moiety | Often crucial for potency. | nih.govnih.gov |
| C4 | Phenyl group | Can have a similar substituent effect on potency as a methyl group. | nih.gov |
| C4/C5 | Methyl group | Can decrease potency. | nih.gov |
| C5 | Bromo group | Can increase potency. | nih.gov |
| N-2 | High flexibility | Tolerant to a wide range of substituents. | nih.govnih.gov |
Influence of Acyl Chain Length and Aromatic Substitution on Potency
For 2-aminothiazole derivatives where the 2-amino group is acylated, the nature of the acyl group plays a pivotal role in determining potency.
The length of the acyl chain has been shown to be a critical parameter. For example, in a series of N-acyl-2-aminothiazoles, increasing the acyl chain length from a two-carbon (acetamido) to a three-carbon (propanamido) moiety resulted in improved antitumor activity. nih.gov This suggests that the acyl chain may be interacting with a specific hydrophobic pocket in the target protein, and that an optimal length is required for maximal binding.
Aromatic substitutions on the acyl group also have a profound impact on potency. The introduction of substituted benzoyl groups at the N-2 position has led to a more than 128-fold improvement in the antitubercular activity of some 2-aminothiazole derivatives. nih.govnih.gov The electronic properties and substitution pattern of the aromatic ring are key. For instance, the position of a chloro-substituent on a phenyl ring can significantly affect activity, with the meta position often being favored. nih.gov Furthermore, the introduction of a bromo-substituent has been shown to enhance affinity, likely by increasing lipophilicity. nih.gov
In general, aromatic substitutions on the acyl side chain tend to confer greater antitumor activity compared to aliphatic substitutions. nih.gov This highlights the importance of the aromatic ring in establishing favorable interactions, such as pi-stacking or hydrophobic interactions, with the target.
Table 2: Influence of Acyl Group Modifications on Potency
| Modification | Observation | Reference |
| Acyl Chain Length | A 3-propanamido function showed improved activity over a 2-acetamido moiety. | nih.gov |
| Aromatic Substitution | Substituted benzoyl groups at the N-2 position significantly improved antitubercular activity. | nih.govnih.gov |
| Aromatic vs. Aliphatic | Aromatic substitutions generally lead to better antitumor activity than aliphatic ones. | nih.gov |
| Halogen Substitution | A meta-chloro substituent on a phenyl ring was found to be favorable. | nih.gov |
| Halogen Substitution | A bromo-substituent enhanced affinity, possibly by increasing lipophilicity. | nih.gov |
Conformational Requirements for Biological Activity (e.g., Coplanarity)
While direct experimental evidence for a strict coplanarity requirement is not always explicitly stated, the recurring theme of aryl groups at specific positions (like C4) being crucial for activity suggests that a defined spatial arrangement is necessary for optimal interaction with the target. nih.govnih.gov This arrangement would facilitate key interactions such as hydrogen bonding and hydrophobic interactions.
Computational studies, including molecular docking and molecular dynamics simulations, are often employed to understand the preferred binding conformations of 2-aminothiazole derivatives and to elucidate the key interactions that stabilize the ligand-protein complex. tandfonline.comacs.org These studies can provide insights into the conformational requirements for biological activity.
Strategic Modifications for Enhanced Biological Profiles (e.g., Binding Affinity, Selectivity)
The development of 2-aminothiazole derivatives as therapeutic agents often involves strategic modifications to enhance their biological profiles, including improving binding affinity and selectivity.
One common strategy is the introduction of specific functional groups to create additional interactions with the target. For example, the incorporation of a bromo-substituent was found to enhance binding affinity, likely through increased lipophilicity. nih.gov Similarly, the strategic placement of halogen atoms on an aromatic ring can improve activity. nih.gov
Another approach is the modification of the linker between the 2-aminothiazole core and its substituents. For instance, replacing an amide linker with a methylene (B1212753) unit has been used to create potent inhibitors with slow dissociation rates. nih.gov
Cyclization is another powerful strategy to lock the molecule in a bioactive conformation and to introduce new hydrophobic contacts. For example, cyclization from the 4-methyl group of an aminothiazole moiety was designed to create favorable hydrophobic interactions within the affinity pocket of the target enzyme. nih.gov
Furthermore, bioisosteric replacement can be employed to improve properties. For instance, replacing an aromatic acyl side chain with a non-aromatic amino acyl side chain has been shown to reduce protein binding and improve aqueous solubility. nih.gov However, it is important to note that switching from an aminothiazole to an aminothiadiazole scaffold can lead to a loss of potency, indicating that the thiazole ring itself is often a key contributor to activity. nih.gov
The systematic exploration of these strategic modifications, guided by SAR data and computational modeling, is crucial for the optimization of 2-aminothiazole-based compounds into effective and selective therapeutic agents. nih.govacs.org
Table 3: Strategic Modifications for Enhanced Biological Profiles
| Strategy | Example | Desired Outcome | Reference |
| Introduction of Functional Groups | Bromo-substituent | Enhanced binding affinity | nih.gov |
| Modification of Linker | Methylene unit instead of amide | Potent inhibitors with slow dissociation rates | nih.gov |
| Cyclization | Cyclization from the 4-methyl group | Introduction of favorable hydrophobic contacts | nih.gov |
| Bioisosteric Replacement | Non-aromatic amino acyl side chain | Reduced protein binding, improved solubility | nih.gov |
Advanced Analytical Method Development and Validation for Research Applications
Chromatographic Techniques
Chromatographic techniques are fundamental for separating and quantifying compounds in various samples. For aminothiazole derivatives, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and commonly employed methods. d-nb.inforesearchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify components in a mixture. For aminothiazole compounds, Reverse-Phase HPLC (RP-HPLC) is particularly effective.
The development of an RP-HPLC method for an aminothiazole derivative involves a systematic optimization of chromatographic conditions to achieve adequate separation and a sharp, well-defined peak. A study on a novel aminothiazole, referred to as 21MAT, provides a relevant example of this process. d-nb.infonih.gov
The separation was achieved using an isocratic elution system, where the mobile phase composition remains constant throughout the run. Key parameters that were optimized include:
Stationary Phase (Column): A C18 column is a common choice for RP-HPLC as its non-polar nature effectively retains and separates moderately polar compounds like aminothiazoles. A Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) column was found to be effective for the analysis of a novel aminothiazole derivative. d-nb.infonih.gov
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. For the aminothiazole derivative 21MAT, a combination of 0.1% v/v orthophosphoric acid in water and acetonitrile (B52724) was used. d-nb.infonih.gov The ratio of these components is critical for achieving the desired retention time and peak shape.
Flow Rate: A flow rate of 1.0 mL/min is common and was used successfully for the analysis of 21MAT. d-nb.infonih.gov
The table below summarizes the optimized chromatographic conditions for a representative aminothiazole derivative.
| Parameter | Condition |
| Instrument | Waters Alliance HPLC with UV Detector d-nb.info |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) d-nb.infonih.gov |
| Mobile Phase | 55% of 0.1% v/v Orthophosphoric Acid in water45% of Acetonitrile d-nb.info |
| Elution Mode | Isocratic d-nb.infonih.gov |
| Flow Rate | 1.0 mL/min d-nb.infonih.gov |
| Detection | UV at 272 nm d-nb.infonih.gov |
This interactive table summarizes HPLC conditions developed for a novel aminothiazole derivative (21MAT), which could serve as a starting point for 2-Aminothiazol-4-ol (B1296162) hydrochloride.
Ultraviolet (UV) detection is a common and robust method used in HPLC. wiley.com It relies on the principle that the compound of interest absorbs light in the UV spectrum. The aminothiazole scaffold contains a chromophore that allows for sensitive UV detection. d-nb.info For the novel aminothiazole 21MAT, the maximum absorbance was detected at a wavelength (λmax) of 272 nm. d-nb.infonih.gov This method was validated for specificity, accuracy, precision, and linearity, confirming its suitability for quantifying the analyte in analytical solutions and preclinical dose formulations. d-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method. d-nb.infoijper.org This technique couples the separation power of liquid chromatography with the mass analysis capability of tandem mass spectrometry.
A robust LC-MS/MS method was developed and validated for the aminothiazole derivative 21MAT in rat plasma. nih.gov Another method was established for 2-aminothiazoline-4-carboxylic acid (ATCA), a metabolite and biomarker, in biological samples. nih.govnih.gov The key steps in developing such a method include:
Sample Preparation: Protein precipitation is a common and effective method for extracting the analyte from plasma. nih.gov
Chromatographic Separation: A reverse-phase column, such as a Waters Xterra RP® C18, is used to separate the analyte from other matrix components. researchgate.netnih.gov The mobile phase often consists of a mixture of organic solvents (e.g., methanol (B129727), acetonitrile) with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.netnih.gov
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used for aminothiazoles. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. nih.gov
Bioanalytical Methodologies for Preclinical Research
Bioanalytical methods are essential for determining the concentration of a compound in biological fluids, which is a key aspect of preclinical pharmacokinetic research. nih.gov
Quantitative Determination in Biological Matrices (e.g., Rat Plasma)
The development of a quantitative bioanalytical method requires rigorous validation to ensure its reliability. The LC-MS/MS method developed for the novel aminothiazole 21MAT in rat plasma serves as a prime example. researchgate.netnih.gov
The method was validated according to industry standards, assessing parameters such as accuracy, precision, linearity, and recovery. d-nb.info
Linearity: The method demonstrated a linear relationship between the analyte concentration and the chromatographic response over a specific range. For 21MAT, the calibration curve was linear over the concentration range of 1.25–1250 ng/mL in rat plasma. nih.gov
Accuracy and Precision: These parameters are assessed at multiple concentration levels. The results for 21MAT, shown in the table below, were within the acceptable limits for bioanalytical methods. The intra-day accuracy (as % RE) ranged from -4.40% to 1.33%, and the precision (as % CV) was between 1.35% and 7.62%. d-nb.info The inter-day accuracy ranged from -9.84% to 0.80% with a precision of 6.10% to 13.21%. d-nb.info
Intra-day and Inter-day Precision and Accuracy Data for an Aminothiazole Derivative (21MAT) in Rat Plasma
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (% CV) | Intra-day Accuracy (% RE) | Inter-day Precision (% CV) | Inter-day Accuracy (% RE) |
|---|---|---|---|---|---|
| LLOQ | 1.25 | 7.62 | -4.40 | 13.21 | -9.84 |
| LQC | 3.75 | 1.35 | 1.33 | 6.10 | 0.80 |
| MQC | 625 | 4.39 | -3.04 | 9.77 | -5.76 |
| HQC | 1000 | 2.97 | -1.10 | 8.89 | -4.10 |
This interactive table showcases validation data from an LC-MS/MS method for a novel aminothiazole derivative (21MAT) in rat plasma. Conc. = Concentration, LLOQ = Lower Limit of Quantification, LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control, CV = Coefficient of Variation, RE = Relative Error. Data sourced from Basavanakatti et al., 2024. d-nb.info
These validated methods for related aminothiazole compounds demonstrate that reliable and sensitive analytical techniques can be established for this class of molecules. The detailed parameters provide a strong foundation for developing and validating specific methods for the quantitative determination of 2-Aminothiazol-4-ol hydrochloride in both analytical solutions and complex biological matrices for research applications.
Extraction Techniques (e.g., Protein Precipitation)
The initial step in analyzing a compound within a biological matrix, such as plasma, is the extraction of the analyte from interfering substances. Protein precipitation is a widely employed technique due to its simplicity and efficiency in removing proteins that can interfere with chromatographic analysis. d-nb.infonih.gov
For aminothiazole derivatives, a common approach involves the use of organic solvents to precipitate plasma proteins. In a representative method for the aminothiazole compound 21MAT, protein precipitation was achieved using a mixture of methanol and acetonitrile (95:5% v/v) containing 0.1% v/v formic acid. d-nb.info This process effectively removes the majority of proteins, leaving the analyte of interest in the supernatant, which can then be directly injected into a high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. d-nb.info Other commonly used precipitating agents include perchloric acid and trichloroacetic acid.
The choice of precipitating agent and the ratio of solvent to plasma are critical parameters that need to be optimized to ensure maximum recovery of the analyte and efficient removal of proteins. For instance, studies have shown that acetonitrile can lead to a high protein precipitation yield.
Method Validation Parameters for Research Reliability
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. The following subsections detail the key validation parameters, with illustrative data from the analysis of a novel aminothiazole compound, 21MAT. d-nb.info
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components in the sample.
In a typical validation, specificity is evaluated by analyzing blank samples of the matrix (e.g., plasma from different sources) to check for any interfering peaks at the retention time of the analyte and the internal standard. For the aminothiazole derivative 21MAT, the selectivity of the LC-MS/MS method was confirmed by analyzing six different lots of blank rat plasma. d-nb.info The absence of significant interference at the analyte's retention time ensures that the method is selective. d-nb.info
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are crucial for the reliability of quantitative data. These parameters are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) levels.
Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of relative error (%RE). For the novel aminothiazole 21MAT, both intra-day and inter-day accuracy and precision were evaluated. d-nb.info
Table 1: Intra-day and Inter-day Accuracy and Precision for the Analysis of a Novel Aminothiazole (21MAT)
| Concentration Level | Intra-day %CV | Intra-day %RE | Inter-day %CV | Inter-day %RE |
|---|---|---|---|---|
| LLOQ | 7.62 | -4.40 | 13.21 | -9.84 |
| LQC | 1.35 | 1.33 | 6.10 | 0.80 |
| MQC | 4.89 | -2.50 | 8.95 | -5.67 |
Data derived from a study on a novel aminothiazole derivative (21MAT). d-nb.info
The results for 21MAT indicated that the %CV for intra-day batches ranged from 1.35 to 7.62%, and the accuracy (%RE) varied from 1.33 to -4.40%. d-nb.info For inter-day batches, the %CV ranged from 6.10 to 13.21%, with an accuracy of 0.80 to -9.84%. d-nb.info These values are within the generally accepted limits for bioanalytical method validation.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. nih.gov
For the LC-MS/MS method developed for 21MAT, the calibration curve was linear over the concentration range of 1.25–1250 ng/mL in rat plasma. d-nb.info The linearity was established by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is performed, and the coefficient of determination (R²) is calculated. An R² value of greater than 0.99 is generally considered acceptable. For 21MAT, the R² value was 0.9970. d-nb.info
Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard solution containing the analyte at the same concentration.
The mean percentage recovery for the aminothiazole 21MAT at low, medium, and high-quality control concentrations was between 47% and 56%. d-nb.info While not exhaustive, this level of recovery was consistent and reproducible, which is a key requirement.
Stability of the analyte in the biological matrix under different storage and handling conditions is also a critical validation parameter. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen temperatures. For 21MAT, the freeze-thaw stability was evaluated for five cycles, and the long-term stability was assessed after storage at -20°C and -70°C for approximately 45 days. d-nb.info The analyte was considered stable if the deviation in concentration was within ±15% of the nominal values. d-nb.info
Instrumental Calibration and Optimization Strategies
Proper calibration and optimization of the analytical instrument are fundamental to achieving reliable and reproducible results. For HPLC and LC-MS/MS methods, this involves several key strategies.
Chromatographic Conditions: Optimization of the mobile phase composition, flow rate, and column type is crucial for achieving good separation and peak shape. For the HPLC-UV analysis of 21MAT, an isocratic elution on a C18 column with a mobile phase of 55% 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile at a flow rate of 1 mL/min was used. d-nb.info The analyte was detected at a wavelength of 272 nm. d-nb.info
Mass Spectrometric Conditions: In LC-MS/MS, the optimization of mass spectrometric parameters is essential for sensitivity and selectivity. This includes optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature) and collision-induced dissociation (CID) gas pressure. The selection of precursor and product ion transitions in multiple reaction monitoring (MRM) mode provides high selectivity for the analyte and internal standard.
Calibration Curve: A calibration curve is constructed using a series of calibration standards of known concentrations. For the 21MAT LC-MS/MS method, a ten-point calibration curve was used. d-nb.info The response of the instrument is plotted against the concentration of the analyte, and a regression equation is generated to calculate the concentration of unknown samples. The back-calculated concentrations of the calibration standards should be within a certain percentage deviation from the nominal values, typically ±15% (or ±20% for the LLOQ). d-nb.info
Chemical Applications and Research Utility
Application as Corrosion Inhibitors for Metals
The 2-aminothiazole (B372263) structure is recognized for its potential as a corrosion inhibitor for metals, including mild steel and copper alloys. uq.edu.au The protective action is attributed to the presence of nitrogen and sulfur atoms within the heterocyclic ring, which can adsorb onto the metal surface, forming a protective film that impedes the corrosion process. uq.edu.au This adsorption blocks the active sites on the metal, thereby inhibiting both anodic and cathodic reactions. While specific studies focusing exclusively on 2-Aminothiazol-4-ol (B1296162) hydrochloride are not extensively detailed in the reviewed literature, the known efficacy of the parent 2-aminothiazole moiety suggests its potential utility in this application. uq.edu.aunih.gov The functional groups on the thiazole (B1198619) ring are known to influence the efficiency of inhibition, suggesting that derivatives like 2-Aminothiazol-4-ol could offer modified or enhanced protective properties.
Role as Intermediates in Chemical Synthesis (e.g., Antibiotics, Dyes)
2-Aminothiazole and its derivatives are cornerstone intermediates in the synthesis of numerous organic compounds. nih.gov They are particularly valued in the production of pharmaceuticals and dyes due to the reactivity of the amino group and the thiazole ring. nih.govnih.gov The 2-aminothiazole scaffold serves as a versatile building block, allowing for the introduction of various functional groups to create complex molecules with specific desired properties. nih.govmdpi.com Its role as a precursor is fundamental in the Hantzsch thiazole synthesis, a classical method for creating a wide variety of substituted thiazoles. nih.govderpharmachemica.com This adaptability makes it an essential component in the synthetic pathways for many commercially important chemicals.
Development of Specialized Dyes for Materials
The 2-aminothiazole nucleus is a key component in the synthesis of various dye types, particularly azo dyes. nih.govnih.govnih.gov These dyes are used for coloring materials such as polyester (B1180765) fabrics. nih.govnih.gov The general method involves a two-step diazotization and coupling reaction. unb.ca First, an aromatic amine is converted into a diazonium salt, which then reacts with a coupling agent—in this case, a 2-aminothiazole derivative—to form the final azo dye. unb.ca
Specifically, research has demonstrated the synthesis of disperse dyes from 2-aminothiazole derivatives. nih.govnih.gov For instance, novel 2-amino-5-arylazothiazole disperse dyes have been synthesized and applied to polyester, showing good fastness properties. nih.govnih.gov Furthermore, a tautomer of the subject compound, 2-amino-5-hydroxy-thiazole, has been used to prepare disperse dyes that impart orange and red colors to polyester fabrics. researchgate.net The synthesis involves preparing the thiazole derivative, followed by diazotization and coupling to produce the final dye molecules. researchgate.net
Table 1: Examples of Dyes Synthesized from 2-Aminothiazole Derivatives This table is generated based on the provided text and does not represent an exhaustive list.
| Dye Type | Precursor(s) | Application | Resulting Color | Reference(s) |
|---|---|---|---|---|
| Disperse Azo Dyes | 2-aminothiazole, Sulfaguanidine, Sulfapyrimidine | Dyeing polyester fabrics | Not specified | nih.govnih.gov |
| Disperse Dyes | 2-amino-5-hydroxy-thiazole | Dyeing polyester fabrics | Orange, Red | researchgate.net |
Precursor Roles in Drug Synthesis (e.g., Sulfathiazole, Cephalosporins)
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry and a critical precursor for several classes of widely used drugs. mdpi.comnih.govresearchgate.net
Sulfathiazole: 2-Aminothiazole is a direct precursor to sulfathiazole, one of the early and important sulfonamide antibacterial drugs ("sulfa drugs"). nih.govnih.govwikipedia.org The synthesis involves the reaction of 2-aminothiazole with a derivative of sulfanilic acid.
Cephalosporins: The 2-aminothiazole ring is a key structural feature in the side chains of many second, third, and fourth-generation cephalosporin (B10832234) antibiotics. These semi-synthetic antibiotics, which include drugs like Cefdinir, Cefixime, and Cefepime, exhibit broad-spectrum antibacterial activity. wikipedia.org The presence of the 2-aminothiazole moiety is crucial for their biological function.
The versatility of the 2-aminothiazole structure allows it to be incorporated into a wide range of therapeutically important molecules, highlighting its significance as a research tool and synthetic precursor in drug discovery. nih.govresearchgate.net
Formation of Cocrystals and Salts in Material Science
In the field of material science and crystal engineering, 2-aminothiazole derivatives are used to form molecular co-crystals and salts. uq.edu.aunih.gov Research has shown that 2-aminothiazole and its related compounds can form adducts with various carboxylic acids, such as indole-2-carboxylic acid and thiophene-2-carboxylic acid. nih.gov
These interactions typically involve proton transfer from the carboxylic acid to the thiazole ring's nitrogen atom, resulting in the formation of a salt. uq.edu.aunih.gov The resulting crystal structures are stabilized by distinct hydrogen-bonding patterns. A common motif is a dimer association between the carboxylate group of the acid and the amine/heterocyclic nitrogen sites of the thiazolium cation. nih.gov These studies are important for understanding intermolecular interactions and for designing new materials with specific physicochemical properties. The ability to form these ordered structures makes 2-aminothiazole derivatives valuable tools in the development of new pharmaceutical salts and co-crystals with tailored properties like solubility and stability. nih.gov
Research Tool in Organic Synthesis and Medicinal Chemistry Development
The 2-aminothiazole scaffold is a highly valued research tool in both organic synthesis and medicinal chemistry. nih.govresearchgate.net It is considered an "active pharmacophore," meaning it is a core molecular structure responsible for a molecule's biological activity. nih.gov Its derivatives have been explored for a vast range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. mdpi.comnih.govresearchgate.net
Key aspects of its utility as a research tool include:
Structural Diversity: It serves as a versatile starting point for creating large libraries of compounds through various chemical modifications. The Hantzsch reaction is a classic and widely used method for synthesizing diverse 2-aminothiazole derivatives. derpharmachemica.comresearchgate.net
Privileged Scaffold: In medicinal chemistry, it is known as a "privileged structure" because it can bind to multiple biological targets, making it a fruitful scaffold for drug discovery. mdpi.comexcli.de
Synthetic Accessibility: The relative ease of synthesis and modification of the 2-aminothiazole core allows chemists to systematically explore structure-activity relationships (SAR), which is crucial for optimizing lead compounds in drug development. nih.govresearchgate.net
The widespread use of this scaffold in the synthesis of bioactive molecules underscores its importance as a fundamental tool for advancing medicinal chemistry and developing new therapeutic agents. nih.govresearchgate.netdntb.gov.uanih.gov
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 2-Aminothiazol-4-ol hydrochloride to improve yield and purity?
- Methodological Approach : Use controlled reaction conditions with hydrazonoyl chlorides under basic conditions (e.g., sodium hydroxide in ethanol) to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purify via recrystallization using ethanol/water mixtures, as described in thiazole derivative syntheses .
- Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Catalyst | NaOH (0.1 M) |
Q. What are the best practices for structural characterization of this compound?
- Techniques :
- NMR Spectroscopy : Analyze and spectra in DMSO-d6 to confirm the thiazole ring and amine group positions .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks ([M+H]) and fragmentation patterns.
- InChI/SMILES Validation : Cross-reference with standardized identifiers (e.g., InChIKey: NKKRVCKYGBAIPT-UHFFFAOYSA-N) from authoritative databases .
Q. What safety protocols are critical when handling this compound?
- Exposure Controls :
- Use fume hoods and closed systems to avoid inhalation or skin contact .
- Wear nitrile gloves, lab coats, and safety goggles during handling .
- First Aid :
- Skin Contact : Wash immediately with soap and water; seek medical attention if irritation persists .
- Eye Exposure : Rinse with water for 15 minutes and consult a physician .
Advanced Research Questions
Q. How can I develop a robust HPLC method for quantifying this compound in complex matrices?
- Method Development :
- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) .
- Mobile Phase : 0.03 M KHPO-methanol (70:30 v/v) at 1 mL/min flow rate.
- Detection : UV absorbance at 207 nm.
- Validation : Ensure linearity (1–10 µg/mL, ), precision (RSD < 2%), and recovery (98–102%) .
Q. How does this compound stability vary under different storage conditions?
- Stability Profile :
| Condition | Stability Outcome | Reference |
|---|---|---|
| 2–8°C (inert atmosphere) | Stable for ≥12 months | |
| Room temperature (25°C) | Degradation observed after 3 months |
- Mitigation : Use amber vials and desiccants to prevent photolytic/hydrolytic degradation.
Q. What reaction mechanisms govern the interaction of this compound with electrophilic reagents?
- Mechanistic Insights :
- The thiazole ring undergoes nucleophilic substitution at the 2-amino group, forming Schiff bases or thiourea derivatives when reacted with aldehydes or hydrazonoyl chlorides, respectively .
- Key Intermediate : N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N’-phenylthiourea derivatives are precursors for further functionalization .
Q. How should researchers address contradictions in reported synthesis yields or analytical data?
- Troubleshooting Framework :
Reproduce Conditions : Verify reagent purity, solvent grades, and equipment calibration .
Cross-Validate Methods : Compare results from multiple techniques (e.g., HPLC vs. spectrophotometry) .
Data Reconciliation : Use statistical tools (e.g., ANOVA) to identify outliers and systemic errors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
